Cis vs. Trans Bond Lengths: Quantifying the 'Cis Effect' on Cyclopropane Geometry
The cis isomer exhibits a unique ring bond elongation pattern compared to its trans isomer, a phenomenon known as the 'cis effect'. Specifically, all ring C-C bonds in cis-1,2-difluorocyclopropane are longer than the corresponding bonds in trans-1,2-difluorocyclopropane [1]. This structural difference directly impacts ring strain and reactivity, as longer bonds are generally weaker and more susceptible to cleavage. The key bond lengths, determined by microwave spectroscopy, are r(C1,2-C3) = 1.503(4) Å and r(C1-C2) = 1.488(3) Å for the cis isomer, which are longer than the analogous bonds in the trans isomer and cyclopropane itself [1].
| Evidence Dimension | C-C Ring Bond Lengths |
|---|---|
| Target Compound Data | r(C1,2-C3) = 1.503(4) Å; r(C1-C2) = 1.488(3) Å |
| Comparator Or Baseline | trans-1,2-difluorocyclopropane: r(C1,2-C3) = 1.497(3) Å; r(C1-C2) = 1.477(4) Å |
| Quantified Difference | Δr(C1,2-C3) = +0.006 Å; Δr(C1-C2) = +0.011 Å |
| Conditions | Gas-phase molecular structure determined from microwave spectra |
Why This Matters
These bond length elongations are a direct consequence of the cis stereochemistry and influence the compound's reactivity in ring-opening and cycloaddition reactions, a critical factor for synthetic chemists selecting a building block.
- [1] Justnes, H.; Zozom, J.; Gillies, C. W.; Sengupta, S. K.; Craig, N. C. Microwave Spectra, Electric Dipole Moment, and Molecular Structure of cis-1,2-Difluorocyclopropane. J. Am. Chem. Soc. 1986, 108, 881-887. View Source
